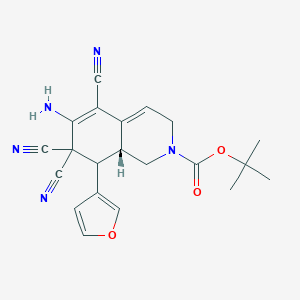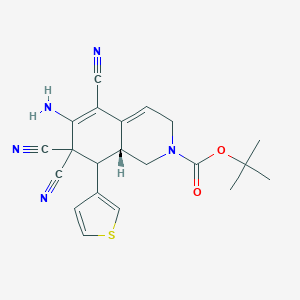![molecular formula C20H10BrN3O4 B343477 2-amino-5'-bromo-3-cyano-1',3'-dihydro-5-oxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indol-2'-one]](/img/structure/B343477.png)
2-amino-5'-bromo-3-cyano-1',3'-dihydro-5-oxospiro[4H,5H-pyrano[3,2-c]chromene-4,3'-(2'H)-indol-2'-one]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles. These compounds are known for their unique structural features and diverse biological activities. The presence of the indoline and pyrano3,2-cbenzopyran moieties in its structure makes it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile typically involves a multi-component reaction. One common method is the three-component cyclocondensation reaction involving isatins, pyrazolones, and malononitrile in aqueous media. This reaction is often catalyzed by amine-functionalized silica magnetic nanoparticles (ASMNPs), which provide high yields and operational simplicity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free conditions and reusable catalysts, is also emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indoline moiety due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
科学的研究の応用
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific molecular pathways in cancer cells.
作用機序
The mechanism of action of 2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile involves its interaction with various molecular targets. The compound binds to specific receptors and enzymes, modulating their activity. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Known for its diverse biological activities and used as a building block for various thiadiazole derivatives.
Indole derivatives: These compounds share the indoline moiety and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
2’-Amino-5-bromo-2,5’-dioxospiro[indoline-3,4’-[4H,5H]pyrano3,2-cbenzopyran]-3’-carbonitrile is unique due to its spirooxindole structure, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent chemosensor for heavy metal ions further distinguishes it from other similar compounds .
特性
分子式 |
C20H10BrN3O4 |
|---|---|
分子量 |
436.2 g/mol |
IUPAC名 |
2//'-amino-5-bromo-2,5//'-dioxospiro[1H-indole-3,4//'-pyrano[3,2-c]chromene]-3//'-carbonitrile |
InChI |
InChI=1S/C20H10BrN3O4/c21-9-5-6-13-11(7-9)20(19(26)24-13)12(8-22)17(23)28-16-10-3-1-2-4-14(10)27-18(25)15(16)20/h1-7H,23H2,(H,24,26) |
InChIキー |
ROIGLWCOSYFJFE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=C(C=CC(=C5)Br)NC4=O)C(=C(O3)N)C#N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=C(C=CC(=C5)Br)NC4=O)C(=C(O3)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-AMINO-2-PROPYL-8-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,7,8,8A-HEXAHYDROISOQUINOLINE-5,7,7-TRICARBONITRILE](/img/structure/B343394.png)
![6-Amino-3-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-{2-nitrophenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343397.png)
![6-Amino-3-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343402.png)
![4-(3-Methoxyphenyl)-3-methyl-5-nitro-2,4-dihydropyrano[2,3-c]pyrazol-6-amine](/img/structure/B343405.png)
![5-cyano-6-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B343412.png)
![6-AMINO-4-(4-NITROPHENYL)-3-PROPYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B343413.png)
![2-[(1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B343414.png)
![tert-butyl 2-amino-8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-3-cyano-7,8-dihydro-4H-pyrano[3,2-c]pyridine-6(5H)-carboxylate](/img/structure/B343421.png)
![ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B343426.png)
![2-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343429.png)
![6-Amino-4-(4-bromo-2-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B343432.png)


![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(methylsulfanyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343437.png)
